molecular formula C18H23N5O2 B6687095 (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687095
M. Wt: 341.4 g/mol
InChI Key: FUCFIGWEWOSGJI-KRWDZBQOSA-N
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Description

(4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a morpholine ring, a phenyl group, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Attachment of the Pyrrolidine Ring: The triazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine-triazole intermediate.

    Formation of the Methanone Linker: The intermediate is then reacted with a suitable carbonyl compound to introduce the methanone group.

    Introduction of the Morpholine-Phenyl Group: Finally, the morpholine-phenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it useful in the treatment of diseases.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues, while the morpholine ring can enhance solubility and bioavailability. The phenyl group can participate in π-π interactions, and the pyrrolidine ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    (4-morpholin-4-ylphenyl)-[(2S)-2-(imidazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure but with an imidazole ring instead of a triazole ring.

    (4-morpholin-4-ylphenyl)-[(2S)-2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure but with a pyrazole ring instead of a triazole ring.

Uniqueness

The presence of the triazole ring in (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone provides unique chemical properties, such as enhanced stability and the ability to form strong hydrogen bonds. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(23-8-1-2-17(23)14-22-9-7-19-20-22)15-3-5-16(6-4-15)21-10-12-25-13-11-21/h3-7,9,17H,1-2,8,10-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCFIGWEWOSGJI-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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